![molecular formula C33H40N6O3 B3011650 2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid CAS No. 2108830-08-4](/img/structure/B3011650.png)
2-[5-[4-[[2-Phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is also known as 2- (5- (4- ((Phenethyl (4- (4- (pyrrolidin-1-ylmethyl)phenoxy)butyl)amino)methyl)phenyl)-2H-tetrazol-2-yl)acetic acid dihydrochloride . It is used for pharmaceutical testing .
Molecular Structure Analysis
The compound has an empirical formula of C33H40N6O3 · 2HCl . It contains a pyrrolidine ring, a common nitrogen heterocycle used widely by medicinal chemists .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in water at a concentration of 2 mg/mL . The molecular weight of the compound is 641.63 .Aplicaciones Científicas De Investigación
Electrochemical Studies
- A study by Naik et al. (2013) involved synthesizing novel Mannich bases with phenoxy-acetic acid derivatives, similar in structure to the compound . These compounds were characterized and their electrochemical behaviors were studied, contributing to our understanding of such compounds in electrochemical applications (Naik et al., 2013).
Synthesis and Characterization
- Zhang Dan-shen (2009) conducted research focusing on the synthesis of a similar compound, providing valuable insights into the methodologies and outcomes of synthesizing such complex molecules (Zhang Dan-shen, 2009).
Bone Loss Suppressive Effects
- Rubin et al. (2001) investigated estrogen receptor ligands with structures similar to the compound . These studies aimed at improving efficacy in suppressing bone loss, drawing parallels to the potential therapeutic applications of such compounds in osteoporosis and related conditions (Rubin et al., 2001).
Anti-Inflammatory Activity
- Kumar and Knaus (1994) synthesized a series of tetrazol-2-acetic acids, esters, and amides, similar to the compound , to study their anti-inflammatory activities. This research adds to our understanding of such compounds' potential in anti-inflammatory drug development (Kumar & Knaus, 1994).
Superoxide Scavenging and Anti-Inflammatory Agents
- Maxwell et al. (1984) synthesized a series of tetrazole derivatives to test their superoxide scavenging activity and anti-inflammatory effects, showcasing the potential pharmacological applications of these compounds (Maxwell et al., 1984).
Preparation of Tetrazole-Containing Derivatives
- Putis et al. (2008) utilized the reactivity of amino and carboxy groups in a molecule similar to the one to prepare tetrazole-containing derivatives, contributing to the field of organic synthesis and drug design (Putis et al., 2008).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N6O3/c40-32(41)26-39-35-33(34-36-39)30-14-10-28(11-15-30)25-38(22-18-27-8-2-1-3-9-27)21-6-7-23-42-31-16-12-29(13-17-31)24-37-19-4-5-20-37/h1-3,8-17H,4-7,18-26H2,(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XERATECPNBWJFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCCCCN(CCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=NN(N=N5)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91826512 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

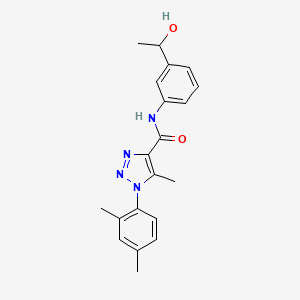

![N-(4-ethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3011571.png)

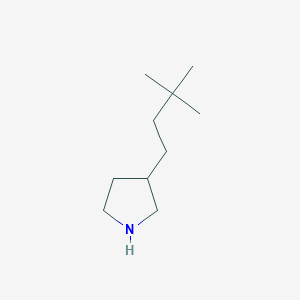

![[1,1'-Biphenyl]-4-yl(4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone](/img/structure/B3011579.png)
![5,6-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3011580.png)
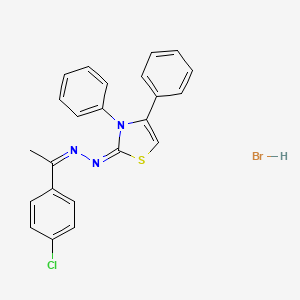
![6-(6-((2-(benzylamino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B3011585.png)
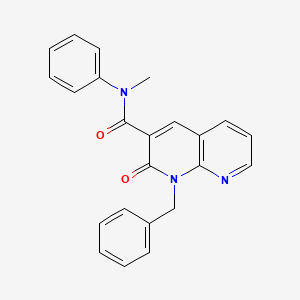
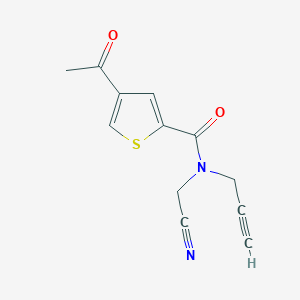
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-5-fluoropyrimidine](/img/structure/B3011589.png)
![ethyl {2-[5-(benzyloxy)-1H-indol-3-yl]ethyl}carbamate](/img/structure/B3011590.png)